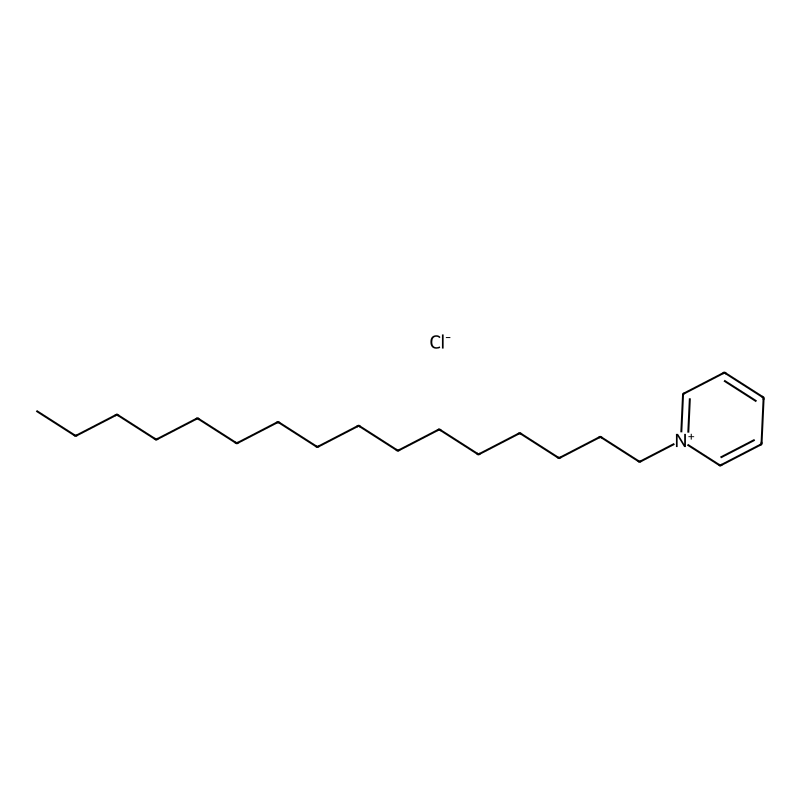

Cetylpyridinium chloride

C21H38ClN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C21H38ClN

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Oral health research:

- CPC is a common ingredient in mouthwashes due to its ability to reduce plaque and gingivitis Source: A 6-month clinical trial to study the effects of a cetylpyridinium chloride mouthrinse on gingivitis and plaque - PubMed: . Researchers are also investigating its potential effectiveness against various oral pathogens.

Antiviral research:

- Emerging research suggests that CPC might have inactivating effects on some viruses, including SARS-CoV-2, the virus that causes COVID-19 Source: Research reveals cetylpyridinium chloride in mouthwash shows anti-SARS-CoV-2 effects - News-Medical chloride-in-mouthwash-shows-anti-SARS-CoV-2-effects.aspx. It is important to note that this research is ongoing, and more data is needed to determine the full effectiveness of CPC against viruses.

Other research applications:

- CPC's antimicrobial properties are also being explored in various research fields, such as wound healing and catheter preservation Source: Cetylpyridinium chloride as a part of a combined medication for adults and children during the COVID-19 pandemic: established and perspective use | Request PDF - ResearchGate.

Cetylpyridinium chloride is a cationic quaternary ammonium compound with the chemical formula . It is primarily recognized for its antiseptic properties and is commonly used in various personal care products, including mouthwashes, toothpastes, throat sprays, and lozenges. This compound acts as an effective antimicrobial agent, helping to reduce dental plaque and gingivitis by targeting bacterial cell membranes and disrupting their integrity . It was first documented in the 1930s and has since become a staple in both consumer and pharmaceutical applications due to its broad-spectrum antimicrobial efficacy .

CPC's primary mechanism of action involves disrupting the cell membranes of microorganisms. The cationic structure of CPC interacts with the negatively charged phospholipids in the cell membrane, leading to leakage of cellular contents and ultimately cell death [].

Case Study:

A study by Gilbert et al. (1990) demonstrated that CPC effectively reduced bacterial counts in oral rinses, suggesting its mechanism disrupts the membranes of oral bacteria [].

CPC is generally considered safe for topical use in low concentrations. However, ingestion of high concentrations can cause irritation and gastrointestinal upset [].

Safety Data:

- Acute oral toxicity (LD50): > 5 g/kg (rat) []

- Skin and eye irritation: May cause mild irritation in some individuals []

Precautions:

- Avoid contact with eyes.

- Do not ingest.

- Keep out of reach of children.

Cetylpyridinium chloride exhibits a variety of chemical behaviors typical of quaternary ammonium compounds. Its mechanism of action involves the interaction with microbial cell surfaces, where the positively charged pyridinium ion substitutes for essential ions such as calcium or magnesium in bacterial membranes. This substitution leads to membrane destabilization, leakage of cytoplasmic contents, and ultimately cell death . The compound can also inhibit the synthesis of insoluble glucan by streptococcal glucosyltransferase, which is crucial for bacterial adhesion and biofilm formation .

Cetylpyridinium chloride demonstrates significant biological activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has been shown to effectively reduce the viability of various pathogenic bacteria, particularly Gram-positive organisms such as Streptococcus mutans. In studies, concentrations as low as 0.1% have been effective in reducing bacterial counts significantly within minutes of exposure . Additionally, cetylpyridinium chloride has been found to inactivate enveloped viruses, including those responsible for respiratory infections like COVID-19 .

The synthesis of cetylpyridinium chloride typically involves the reaction between cetyl alcohol and pyridine followed by chlorination. The general process can be outlined as follows:

- Formation of Cetylpyridinium Ion: Cetyl alcohol reacts with pyridine to form cetylpyridinium.

- Chlorination: The cetylpyridinium ion is then treated with hydrochloric acid or another chlorinating agent to yield cetylpyridinium chloride.

This method results in a quaternary ammonium salt that possesses the desired antiseptic properties .

Cetylpyridinium chloride is widely utilized in various applications:

- Oral Hygiene Products: Commonly found in mouthwashes and toothpastes to combat plaque and gingivitis.

- Topical Antiseptics: Used in creams and sprays for treating minor cuts and infections.

- Pharmaceutical Preservative: Acts as a preservative in some formulations due to its antimicrobial properties.

- Pesticides: Employed as an active ingredient in certain pesticide formulations .

Research has shown that cetylpyridinium chloride interacts with microbial biofilms, which are communities of bacteria that adhere to surfaces. Studies indicate that pretreatment with enzymes like dispersin B can enhance the effectiveness of cetylpyridinium chloride against biofilms by degrading components that protect bacteria from antimicrobial agents . Furthermore, its interaction with negatively charged extracellular polymeric substances can impede its penetration into biofilms, suggesting that combination therapies may improve its efficacy .

Cetylpyridinium chloride is part of a broader class of quaternary ammonium compounds known for their antimicrobial properties. Here are some similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Benzalkonium Chloride | CHClN | Commonly used disinfectant; effective against bacteria and viruses. |

| Chlorhexidine | CHClN | Broad-spectrum antiseptic; used in oral rinses and skin disinfectants. |

| Dodecylbenzenesulfonic Acid | CHOS | Anionic surfactant; used in cleaning products but less effective against biofilms than cationic agents. |

Uniqueness of Cetylpyridinium Chloride:

- Cetylpyridinium chloride's unique long hydrophobic tail allows it to integrate into lipid membranes effectively, providing superior antimicrobial action compared to other compounds like benzalkonium chloride.

- Its specific application in oral care products distinguishes it from others that may not be suitable for such uses due to potential toxicity or irritation.

Pyridine-Alkylation Reactions

Cetylpyridinium chloride synthesis is fundamentally based on the pyridine-alkylation reaction, which follows the classical Menshutkin reaction mechanism. This nucleophilic substitution reaction involves the quaternization of pyridine with cetyl chloride (1-chlorohexadecane), whereby the nitrogen atom in pyridine displaces the chlorine in cetyl chloride, forming a new carbon-nitrogen bond that produces a quaternary ammonium ion and a chloride ion [1] [2].

The reaction mechanism proceeds through a bimolecular nucleophilic substitution pathway, where the breaking of the carbon-halide bond and formation of the new nitrogen-carbon bond occurs simultaneously during the transition state [3]. Both pyridine and cetyl chloride are liquids under reaction conditions, and the reaction is typically completed neat with a slight excess of pyridine to ensure complete conversion [1].

Industrial production methods have evolved from early batch processes that required extensive reaction times. Historical approaches included synthesis with inexpensive cetyl chloride and pyridine at 110 degrees Celsius for 80 hours, synthesis under pressure using an autoclave followed by agitation at 180 degrees Celsius, and synthesis in dry ethanol for reaction times around 40 hours [4]. These traditional batch processes suffer from major limitations including longer reaction times exceeding 10 hours up to 80 hours, lower product yields, excessive usage of pyridine requiring several fold excess typically exceeding 8 equivalents, cumbersome work-up procedures, and requirement of high pressures [4].

Recent advances in continuous flow technology have revolutionized the industrial synthesis pathway. The continuous flow approach employs a high-temperature regimen where cetyl chloride and pyridine are pumped continuously through a reactor system. Optimal conditions identified involve using 4.0 equivalents of pyridine and 1.0 equivalent of cetyl chloride at a temperature of 200 degrees Celsius with a residence time of 30 minutes, achieving an isolated yield of 96 percent and High Performance Liquid Chromatography purity exceeding 99 percent [4].

Table 1: Comparison of Batch versus Continuous Flow Industrial Synthesis

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Temperature (°C) | 100-180 | 200 |

| Reaction Time | 48-80 hours | 30 minutes |

| Pyridine Equivalents | >8 | 4.0 |

| Isolated Yield (%) | 66-94 | 96 |

| HPLC Purity (%) | Variable | >99 |

| Space-Time Yield (g·L⁻¹·h⁻¹) | 8 | 1050 |

Solvent-Based Purification Techniques

The purification of cetylpyridinium chloride employs solvent-based techniques that leverage the differential solubility properties of the quaternary ammonium salt. The primary purification method involves recrystallization using a mixed solvent system comprising methyl ethyl ketone and alcohol [1]. This approach capitalizes on the compound's solubility characteristics to achieve high purity products.

The purification protocol begins with the dissolution of the crude reaction product in methyl tert-butyl ether at 15 volumes, followed by the addition of hexane at 10 volumes. The resultant mixture is stirred for one hour, and the supernatant liquid is decanted. Subsequently, an additional amount of hexane at 20 volumes is added to the residue, and the mixture is stirred for another hour. The suspension is then filtered, and the resultant solid is dried under reduced pressure to provide the purified cetylpyridinium chloride [4].

Activated carbon treatment represents another crucial purification technique for quaternary ammonium compounds. The purification process involves treating the product with activated carbon to remove impurities and improve the final product quality [1]. This method is particularly effective for removing organic impurities and color-causing substances that may be present in the crude product.

Alternative purification approaches include chromatographic techniques specifically developed for quaternary ammonium compounds. Normal phase ion-pair chromatography using silica gel has been demonstrated to effectively separate different quaternary ammonium and pyridinium compounds. The technique can resolve various compounds and is applicable to both hydrophobic and hydrophilic quaternary ammonium salts [5].

The choice of purification solvent significantly impacts the recovery efficiency. For compounds with high solubility in acetone, such as long-chain quaternary ammonium salts, the recovery ratio may be reduced when using acetone as a washing solvent. More than 92 percent of the product can typically be recovered for quaternary ammonium salts that do not dissolve readily in acetone [6].

Table 2: Solvent Systems for Cetylpyridinium Chloride Purification

| Solvent System | Function | Volume Ratio | Recovery Efficiency (%) |

|---|---|---|---|

| Methyl Ethyl Ketone/Alcohol | Recrystallization | Variable | >90 |

| Methyl tert-butyl ether/Hexane | Primary Purification | 15:10:20 | >95 |

| Acetone | Washing | N/A | >92 |

Laboratory-Scale Preparation Protocols

Laboratory-scale preparation of cetylpyridinium chloride can be accomplished through both conventional batch techniques and modern continuous flow methods. The batch approach involves combining cetyl chloride and pyridine at specified stoichiometric ratios in a sealed tube or reaction station under inert atmosphere conditions [4].

For batch synthesis, the typical procedure requires heating a mixture of cetyl chloride and pyridine at the specified equivalents while maintaining stirring for the designated reaction temperature and duration. Upon completion, the reaction mixture is cooled to room temperature, yielding a dense brown liquid that requires subsequent purification [4].

The laboratory-scale continuous flow protocol offers significant advantages over batch methods. The setup comprises a Hastelloy coil reactor with 1/8 inch outer diameter and 10 milliliter internal volume capacity, maintained at desired temperatures using a silicone high-temperature oil bath. A mixture of cetyl chloride (25.06 grams, 29.0 milliliters, 0.096 moles) and pyridine (30.46 grams, 31 milliliters, 0.385 moles) is sparged with argon under stirring at 55-60 degrees Celsius for one hour [4].

The reactant mixture is pumped using a High Performance Liquid Chromatography piston pump at a flow rate of 0.333 milliliters per minute to afford a residence time of 30 minutes. Initially, approximately two reactor volumes (20 milliliters) are discarded to allow the reaction to attain steady state, following which about one reactor volume (10 milliliters) is collected for product isolation [4].

Table 3: Laboratory-Scale Synthesis Parameters

| Method | Scale (g) | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Batch (Sealed Tube) | 1.5 | 100 | 48 h | 94 | Variable |

| Batch (Large Scale) | 5.0 | 100 | 54 h | 89 | Variable |

| Continuous Flow | 25+ | 200 | 30 min | 96 | >99 |

Alternative laboratory synthesis approaches have been developed for quaternary pyridinium salts with varying alkyl chain lengths. These methods utilize either ethanol or acetonitrile as reaction solvents, with no significant variation in yields between the two solvent systems. The prepared compounds require recrystallization from ethyl acetate or acetone to achieve required purity levels [7].

The reaction conditions significantly influence the outcome of laboratory-scale preparations. Higher yields are typically observed for compounds with intermediate alkyl chain lengths (C12-C16), while shorter and longer chain analogs may exhibit reduced yields. The temperature, reaction time, and stoichiometric ratios must be carefully optimized to achieve maximum conversion while maintaining product quality [7].

Optimization Strategies for Yield Enhancement

Yield optimization for cetylpyridinium chloride synthesis involves systematic investigation of multiple process parameters including temperature, residence time, stoichiometric ratios, and reaction conditions. The continuous flow approach has demonstrated superior performance in yield optimization compared to traditional batch methods [4].

Temperature optimization studies reveal that temperatures in excess of 180 degrees Celsius are typically required to ensure complete consumption of cetyl chloride with residence times less than one hour. Reactions conducted at 180 degrees Celsius and 200 degrees Celsius afford cetylpyridinium chloride as an off-white to white solid after work-up and isolation, with optimal results achieved at 200 degrees Celsius [4].

Table 4: Temperature Optimization Data

| Temperature (°C) | Residence Time (min) | Yield (%) | HPLC Purity (%) |

|---|---|---|---|

| 160 | 30 | 39 | 98.71 |

| 180 | 30 | 70 | 99.30 |

| 200 | 15 | 78 | 99.28 |

| 200 | 30 | 96 | 99.23 |

| 200 | 60 | 91 | 98.99 |

Stoichiometric optimization demonstrates that maintaining a 4:1 ratio of pyridine to cetyl chloride provides optimal conversion efficiency. Reducing the pyridine equivalents from 4.0 to 2.0 results in significant reduction in product yield, emphasizing the importance of maintaining adequate excess of the nucleophilic component [4].

Residence time optimization indicates that 30-minute residence times provide the optimal balance between conversion efficiency and product quality. Shorter residence times of 15 minutes result in incomplete conversion (78 percent yield), while extended residence times of 60 minutes may lead to slight decreases in both yield and purity [4].

Space-time yield calculations demonstrate the dramatic improvement achieved through process optimization. The continuous flow process exhibits a space-time yield of 1050 grams per liter per hour compared to 8 grams per liter per hour for the batch process, representing a greater than 50-fold enhancement [4]. This improvement translates to significant productivity gains in industrial applications.

The implementation of Design of Experiments methodology can further enhance yield optimization. Statistical approaches allow for systematic investigation of factor interactions and identification of optimal process windows. Response surface methodology enables visualization of the effect of each factor on yield and helps identify optimal operating conditions [8].

Table 5: Process Optimization Comparison

| Optimization Parameter | Batch Process | Optimized Flow Process | Improvement Factor |

|---|---|---|---|

| Reaction Time | 48 hours | 0.5 hours | 96× faster |

| Pyridine Usage | >8 equivalents | 4 equivalents | 2× reduction |

| Space-Time Yield | 8 g·L⁻¹·h⁻¹ | 1050 g·L⁻¹·h⁻¹ | 131× increase |

| Product Purity | Variable | >99% | Consistent high purity |

Process intensification through continuous flow technology enables precise control of reaction parameters including stoichiometry, mixing, temperature, and reaction time. The enhanced heat transfer characteristics of flow reactors, resulting from their high surface area to volume ratio, facilitate the use of elevated temperatures that would be challenging to achieve safely in batch reactors [9] [10].

Purity

Physical Description

White solid; [HSDB]

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

6BR7T22E2S

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 171 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 135 of 171 companies with hazard statement code(s):;

H301 (85.19%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (88.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (99.26%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (98.52%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (57.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

A LOCAL ANTI-INFECTIVE WHICH POSSESSES SURFACE-ACTIVE AS WELL AS ANTISEPTIC PROPERTIES AGAINST SENSITIVE NONSPORULATING BACTERIA ... USED FOR PREOPERATIVE PREPN OF SKIN FOR PROPHYLACTIC ANTISEPSIS OF MINOR WOUNDS & ... IRRIGATION OF OR TOPICAL APPLICATION TO MUCOUS MEMBRANES. ... ALSO INCORPORATED INTO MOUTHWASHES.

A CATIONIC SURFACE-AGENT ... BACTERICIDAL OR BACTERIOSTATIC AGAINST MANY GRAM-POSITIVE & GRAM-NEG ORGANISMS. ... ALSO ACTIVE AGAINST SOME FUNGI, INCL CANDIDA ALBICANS, & AGAINST TRICHOMONAS VAGINALIS, BUT IS NOT AN EFFECTIVE ANTI-INFECTIVE ... FOR SPORES OR MOST VIRUSES.

DOSAGE: TOPICAL, AS A 1:100 TO 1:1000 SOLN TO INTACT SKIN; 1:1000 FOR MINOR LACERATIONS; 1:2000 TO 1:10,000 TO MUCOUS MEMBRANES; 0.33 TO 3 MG IN LOZENGES OR TROCHES; FOR INSERTION INTO RECTUM, 0.05%. DOSAGE FORMS- LOZENGES NF: 1.5 MG IN 1:1500 CONCN; SOLN NF: 1:1000.

For more Therapeutic Uses (Complete) data for CETYLPYRIDINIUM CHLORIDE (16 total), please visit the HSDB record page.

Pharmacology

Mechanism of Action

EVIDENCE HAS BEEN PRESENTED THAT THE MAJOR SITE OF ACTION ... MAY BE THE CELL MEMBRANE, WHERE THE AGENTS MAY CAUSE CHANGES IN PERMEABILITY THAT PERMIT ESCAPE OF ENZYMES, COENZYMES, & METABOLIC INTERMEDIATES. /CATIONIC SURFACTANTS/

EMULSIFY SEBACEOUS MATERIAL, WHICH IS THEN REMOVED TOGETHER WITH DIRT & BACTERIA. THE MILD DESQUAMATING EFFECT OF THE QUATERNARY AMMONIUM COMPOUNDS AIDS IN CLEANING. /QUATERNARY AMMONIUM COMPD/

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

123-03-5

Absorption Distribution and Excretion

Associated Chemicals

Wikipedia

Urocanic_acid

Drug Warnings

GRAM NEGATIVE ORGANISMS, INCL STRAINS OF PSEUDOMONAS AERUGINOSA, ARE MORE RESISTANT /THAN GRAM POS/ & REQUIRE LONGER EXPOSURE /TO QUATERNARY AMMONIUM CMPD/. /QUATERNARY AMMONIUM CMPD/

ABSORBED AND INACTIVATED BY COTTON FABRICS, CELLULOSE SPONGES, CERTAIN PLASTICS (PARTICULARLY POLYVINYL CHLORIDE) OR OTHER POROUS MATERIALS. FOR THIS REASON, THESE AGENTS SHOULD NOT BE USED FOR COLD STERILIZATION OF CATHETERS, FLEXIBLE ENDOSCOPES OR OTHER INSTRUMENTS. /QUATERNARY AMMONIUM CMPD/

CAN CAUSE OCCASIONAL ALLERGIC RESPONSES WITH CHRONIC USE, AS WITH CERTAIN DEODORANT PREPN & DIAPER WASHES. /CATIONIC SURFACTANTS/

/DUE TO ADSORPTION TENDENCY/ ... REPEATED USE OF SAME SOLN FOR DISINFECTION OF POROUS MATERIALS CAN REDUCE THE CONCN OF THE AGENT BELOW THE BACTERICIDAL LIMIT. /CATIONIC SURFACTANTS/

Use Classification

Methods of Manufacturing

Pyridine + cetyl chloride (quaternization)

General Manufacturing Information

Pyridinium, 1-hexadecyl-, chloride (1:1): ACTIVE

/CETYLPYRIDINIUM CHLORIDE IS/ MONOHYDRATE OF QUATERNARY SALT OF PYRIDINE & CETYL CHLORIDE.

BACTERIAL SPORES RESIST EVEN PROLONGED CONTACT. AQ SOLN OF THESE CMPD ARE NOT TUBERCULOCIDAL. /QUATERNARY AMMONIUM CMPD/

SURFACTANTS ... ARE BLENDED INTO SOME DRUG PRODUCTS TO IMPROVE DISINTEGRATION OF TABLETS OR SPREAD & CONTACT OF MEDICATIONS ... WITH BODY SURFACES. ... PRECAUTIONS ... BECAUSE SOME ... CAN INACTIVATE OTHER DRUG PRODUCT INGREDIENTS. ... TWEEN 80 BINDS ... CETYLPYRIDINIUM CHLORIDE.

PHARMACEUTICAL INSULIN PREPN FOR RECTAL ADMIN COMPRISE INSULIN, A BASE, & AS ABSORPTION ACCELERATOR, SOMETIMES A CATIONIC SURFACTANT.

For more General Manufacturing Information (Complete) data for CETYLPYRIDINIUM CHLORIDE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

MICRO DETERMINATION OF QUATERNARY AMMONIUM CMPD BY ATOMIC ABSORPTION.

SURFACTANT QUATERNARY AMMONIUM SALTS ALONE OR IN PHARMACEUTICAL PREPN DETERMINED BY POTENTIOMETRIC TITRATION.

TLC DETERMINATION OF CETYLPYRIDINIUM IN A MOUTHWASH.

Domiphen bromide and cetylpyridinium chloride were determined in cosmetics by HPLC on Partisil 10 SCX (10 um) with 0.05M sodium formate in a mixture of methanol-water (80:20) as the mobile phase and UV detection at 274 nm. The determination was carried out with or without an internal standard. The recovery was close to 100%, and the detection limits for domiphen bromide and cetylpyridinium chloride were 50 and 250 ng, respectively. No interference from other ingredients was observed.

Interactions

CURARE ANTAGONISTS SUCH AS NEOSTIGMINE AND EDROPHONIUM (TENSILON) ... MAY ENHANCE THE PARALYSIS ... . /BENZALKONIUM CHLORIDE/

... ANTAGONIZED BY ANIONIC SURFACTANTS, INCL SOAPS ... .

ETHANOL ACTIVATED UDP-GLUCURONOSYLTRANSFERASE ACTIVITY (P-NITROPHENOL SUBSTRATE) IN RAT LIVER IN VITRO, BUT INHIBITED ACTIVITY @ HIGHER ETHANOL CONCN. ACTIVATION NOT SEEN IN MICROSOMES PRETREATED IN VITRO WITH CETYLPYRIDINIUM CHLORIDE.

Dates

2: Kaur G, Garg P, Kaur B, Chaudhary GR, Kumar S, Dilbaghi N, Hassan PA, Gawali SL. Cationic double chained metallosurfactants: synthesis, aggregation, cytotoxicity, antimicrobial activity and their impact on the structure of bovine serum albumin. Soft Matter. 2018 Jun 27;14(25):5306-5318. doi: 10.1039/c8sm00535d. PubMed PMID: 29904765.

3: Ye DJ, Kwon YJ, Baek HS, Shin S, Lee C, Yun JW, Nam KT, Lim KM, Chun YJ. Discovery of ezrin expression as a potential biomarker for chemically induced ocular irritation using human corneal epithelium cell line and a reconstructed human cornea-like epithelium model. Toxicol Sci. 2018 Jun 8. doi: 10.1093/toxsci/kfy134. [Epub ahead of print] PubMed PMID: 29893927.

4: Bucci AR, Marcelino L, Mendes RK, Etchegaray A. The antimicrobial and antiadhesion activities of micellar solutions of surfactin, CTAB and CPCl with terpinen-4-ol: applications to control oral pathogens. World J Microbiol Biotechnol. 2018 Jun 6;34(6):86. doi: 10.1007/s11274-018-2472-1. PubMed PMID: 29876752.

5: Yoon HY, Lee SY. Susceptibility of bacteria isolated from dental unit waterlines to disinfecting chemical agents. J Gen Appl Microbiol. 2018 May 29. doi: 10.2323/jgam.2018.02.001. [Epub ahead of print] PubMed PMID: 29848913.

6: Chen HQ, Zhang ZH, Zhou L, Zhang QL, Zhou JM, Jin FD, Lin RY. [Effect of cetylpyridinium chloride Buccal Tablets on perioperative application of OSAHS patients]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2017 Jul 20;31(14):1123-1126. doi: 10.13201/j.issn.1001-1781.2017.14.018. Chinese. PubMed PMID: 29798256.

7: Darsazan B, Shafaati A, Zarghi A, Mortazavi SA. Evaluation of Ion-pair Formation of Adefovir to Improve Permeation across Artificial and Biological Membranes. J Pharm Pharm Sci. 2018;21(1):160-170. doi: 10.18433/jpps29394. PubMed PMID: 29789103.

8: Özel MB, Tüzüner T, Güplü ZA, Coleman NJ, Hurt AP, Buruk CK. The antibacterial activity and release of quaternary ammonium compounds in an orthodontic primer. Acta Odontol Latinoam. 2017 Dec;30(3):141-148. PubMed PMID: 29750238.

9: da Silva AB, Rapôso NM, Gomes IA, Gonçalves LM, Paschoal MA. In vitro quantitative comparison of erosive potential of infant mouthwashes on glass ionomer cement. J Clin Exp Dent. 2018 Mar 1;10(3):e206-e211. doi: 10.4317/jced.54314. eCollection 2018 Mar. PubMed PMID: 29721219; PubMed Central PMCID: PMC5923881.

10: Affolabi D, Sanoussi N, Sossou A, Nys T, Bodi O, Esse M, Houeto S, Massou F, de Jong BC, Rigouts L. Performance of OMNIgene•SPUTUM (DNA Genotek) and cetylpyridinium chloride for sputum storage prior to mycobacterial culture. J Med Microbiol. 2018 May 2. doi: 10.1099/jmm.0.000745. [Epub ahead of print] PubMed PMID: 29717969.

11: Haraszthy VI, Sreenivasan PK. Microbiological and clinical effects of an oral hygiene regimen. Contemp Clin Trials Commun. 2017 Aug 18;8:85-89. doi: 10.1016/j.conctc.2017.08.010. eCollection 2017 Dec. PubMed PMID: 29696199; PubMed Central PMCID: PMC5898472.

12: Li Q, Wang J, Lei N, Yan M, Chen X, Yue X. Phase behaviours of a cationic surfactant in deep eutectic solvents: from micelles to lyotropic liquid crystals. Phys Chem Chem Phys. 2018 May 7;20(17):12175-12181. doi: 10.1039/c8cp00001h. Epub 2018 Apr 23. PubMed PMID: 29683162.

13: Bhar R, Kaur G, Mehta SK. Exploring drying pattern of a sessile droplet of genomic DNA in the presence of hematite nanoparticles. Sci Rep. 2018 Apr 20;8(1):6352. doi: 10.1038/s41598-018-24821-1. PubMed PMID: 29679031; PubMed Central PMCID: PMC5910388.

14: Xiang J, Li H, Pan B, Chang J, He Y, He T, Strand R, Shi Y, Dong W. Penetration and bactericidal efficacy of two oral care products in an oral biofilm model. Am J Dent. 2018 Feb;31(1):53-60. PubMed PMID: 29630806.

15: Suge T, Shibata S, Ishikawa K, Matsuo T. Fluoride activity of antibacterial ammonium hexafluorosilicate solution for the prevention of dentin caries. Am J Dent. 2018 Apr;31(2):103-106. PubMed PMID: 29630795.

16: Mishra J, Swain J, Mishra AK. Probing the temperature-dependent changes of the interfacial hydration and viscosity of Tween20 : cholesterol (1 : 1) niosome membrane using fisetin as a fluorescent molecular probe. Phys Chem Chem Phys. 2018 May 16;20(19):13279-13289. doi: 10.1039/c8cp00492g. PubMed PMID: 29610803.

17: Tüzüner T, Güçlü ZA, Hurt A, Coleman NJ, Nicholson JW. Release of antimicrobial compounds from a zinc oxide-chelate cement. J Oral Sci. 2018;60(1):24-28. doi: 10.2334/josnusd.16-0791. PubMed PMID: 29576578.

18: Wu K, Han F, Yuan Y, Liu Y, Ling E, Wang Q, Huang W. Effect of the insect phenoloxidase on the metabolism of l-DOPA. Arch Insect Biochem Physiol. 2018 Mar 23:e21457. doi: 10.1002/arch.21457. [Epub ahead of print] PubMed PMID: 29570828.

19: Mohammad ZH, Hasan AA, Kerth CR, Riley DG, Taylor TM. Increased Effectiveness of Microbiological Verification by Concentration-Dependent Neutralization of Sanitizers Used in Poultry Slaughter and Fabrication Allowing Salmonella enterica Survival. Foods. 2018 Mar 3;7(3). pii: E32. doi: 10.3390/foods7030032. PubMed PMID: 29510486; PubMed Central PMCID: PMC5867547.

20: de Almeida CM, da Rosa WLO, Meereis CTW, de Almeida SM, Ribeiro JS, da Silva AF, Lund RG. Efficacy of antimicrobial agents incorporated in orthodontic bonding systems: a systematic review and meta-analysis. J Orthod. 2018 Jun;45(2):79-93. doi: 10.1080/14653125.2018.1443872. Epub 2018 Mar 5. PubMed PMID: 29504867.